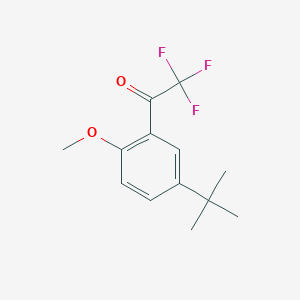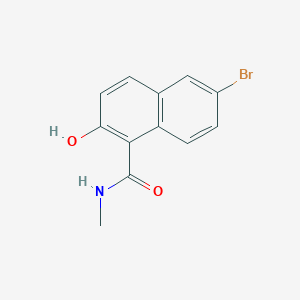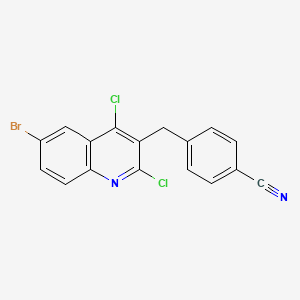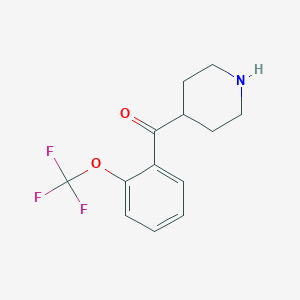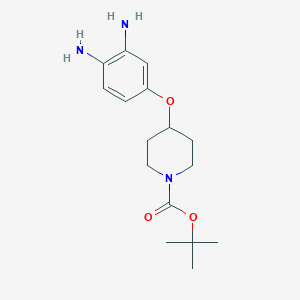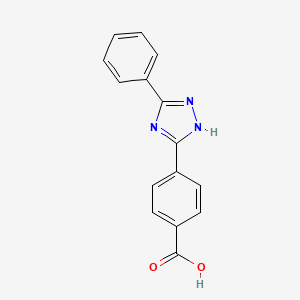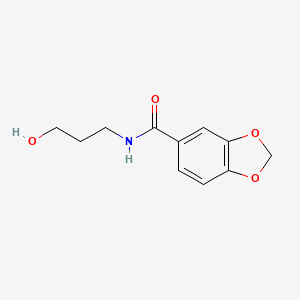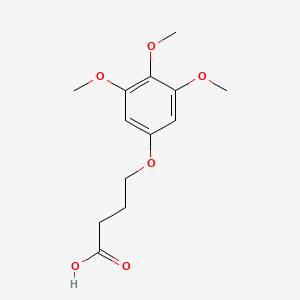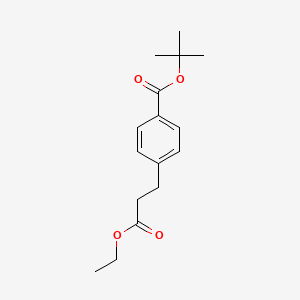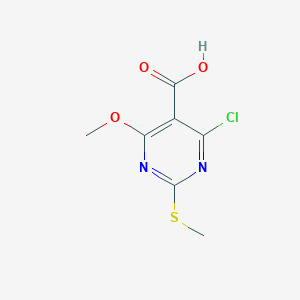
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Overview
Description
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their presence in biological systems, including nucleic acids and vitamins, making them crucial for numerous biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions often require specific conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biological systems and interactions with nucleic acids.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H7ClN2O3S |
|---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c1-13-5-3(6(11)12)4(8)9-7(10-5)14-2/h1-2H3,(H,11,12) |
InChI Key |
YQKGBKCOVMQGDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)SC)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
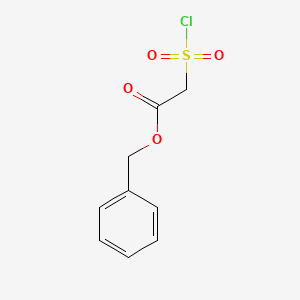
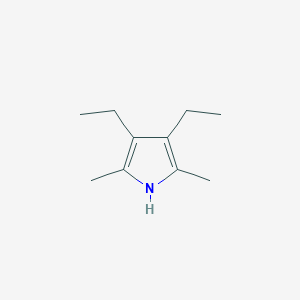
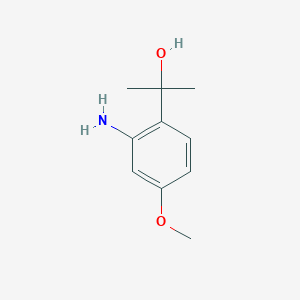
![1-benzenesulfonyl-5-chloro-3-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8361168.png)
